molecular formula C8H4F3N B13712229 Benzonitrile, 3-(difluoromethyl)-4-fluoro- CAS No. 943847-15-2

Benzonitrile, 3-(difluoromethyl)-4-fluoro-

Cat. No.: B13712229
CAS No.: 943847-15-2
M. Wt: 171.12 g/mol
InChI Key: BNYMCHXESCCMGV-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-fluorobenzonitrile is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and fluorobenzonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-4-fluorobenzonitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-fluorobenzonitrile with difluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of 3-(difluoromethyl)-4-fluorobenzonitrile may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while cross-coupling reactions can produce various substituted aromatic compounds .

Scientific Research Applications

3-(Difluoromethyl)-4-fluorobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable tool in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)-4-fluorobenzonitrile is unique due to the presence of both difluoromethyl and fluorobenzonitrile groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

943847-15-2

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

3-(difluoromethyl)-4-fluorobenzonitrile

InChI

InChI=1S/C8H4F3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H

InChI Key

BNYMCHXESCCMGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)F)F

Origin of Product

United States

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